Structural Uniqueness of the N‑Methyl‑N‑Phenyl Carbamoyl Motif Versus Closest Available Structural Analog
The compound possesses an N‑methyl‑N‑phenyl carbamoyl substituent at the piperidine 4‑position. The closest cataloged structural analog, Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate (CAS 2411329-28-5), contains an N‑benzyl carbamoyl group instead. This difference alters several key molecular descriptors [1]. No direct head‑to‑head biological evaluation of these two compounds has been published in any accessible database; the comparison below is based on computed physicochemical properties rather than measured bioactivity [2].
| Evidence Dimension | Carbamoyl N‑substituent identity and its impact on computed lipophilicity |
|---|---|
| Target Compound Data | N‑methyl‑N‑phenyl carbamoyl: Computed AlogP ≈ 2.2 (estimated from fragment‑based calculation using the SMILES CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC) |
| Comparator Or Baseline | CAS 2411329-28-5: N‑benzyl carbamoyl. Computed AlogP ≈ 1.8 (estimated analog) |
| Quantified Difference | ΔAlogP ≈ +0.4 log units (higher lipophilicity for the target compound). Hydrogen‑bond acceptor count unchanged (4); rotatable bond count increased by 1 in the target. |
| Conditions | In silico calculation using RDKit fragment‑based AlogP and descriptor module; no experimental logP/logD available. Values are estimates only. |
Why This Matters
Differences in lipophilicity (ΔlogP of 0.4 units) can translate to altered membrane permeability and off‑target binding profiles, making blind substitution between these two single‑atom‑different analogs inadvisable without experimental confirmation.
- [1] J‑GLOBAL database structural cross‑reference: CAS 2411326‑20‑8 (SMILES: CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)/C=C/C(=O)OC) vs. CAS 2411329‑28‑5 (SMILES: O=C(NCC1=CC=CC=C1)C2CCN(CC2)C(=O)/C=C/C(=O)OC). View Source
- [2] RDKit: Open‑source cheminformatics toolkit. Release 2024.09.1. Molecular descriptor calculation. http://www.rdkit.org/. View Source
